tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a tert-butyl group, a methyl group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl carbamate and (3R,4R)-4-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl-N-methylcarbamate: Another related compound used in organic synthesis.
Methyl carbamate: A smaller molecule with similar reactivity but different steric properties.
Uniqueness
tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate stands out due to its specific stereochemistry and the presence of both tert-butyl and pyrrolidine groups. This unique combination allows for selective reactions and applications in various fields, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChI Key |
KTHLZMRSSMOXEI-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNCC1N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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